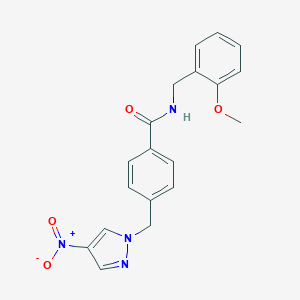
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP-544326, is a novel drug candidate that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the selective inhibition of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide increases the levels of cAMP and cGMP, which are important second messengers in various cellular processes. The increased levels of cAMP and cGMP have been shown to reduce inflammation, improve lung function, and enhance mood and cognition.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the lungs and colon. This reduction in inflammation has been associated with improved lung function and reduced symptoms of inflammatory bowel disease. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to enhance mood and cognition by increasing the levels of cAMP and cGMP in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE4, which makes it a useful tool for studying the role of PDE4 in various cellular processes. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide also has some limitations for lab experiments. It is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide that have improved potency and selectivity for PDE4. Another area of research is the investigation of the potential use of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in the treatment of other diseases, such as multiple sclerosis and Parkinson's disease. Finally, more research is needed to fully understand the long-term safety and efficacy of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-chloropyrazole-3-carboxylic acid to form the final product 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases such as inflammatory bowel disease, chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis. The selective inhibition of PDE4 by 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and improve lung function in animal models of these diseases. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Nombre del producto |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C15H16ClN3O |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20) |
Clave InChI |
GGKSTLLQLWMJND-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)




![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)



![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)